![molecular formula C13H15BrO2 B5402313 Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- CAS No. 73709-54-3](/img/structure/B5402313.png)
Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]-
Overview
Description
Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- is an organic compound with the molecular formula C13H15BrO2 It is a derivative of cyclohexanone, where a hydroxymethyl group is attached to the second carbon of the cyclohexanone ring, and a bromophenyl group is attached to the hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- typically involves the reaction of cyclohexanone with 4-bromobenzaldehyde in the presence of a suitable catalyst. One common method is the aldol condensation reaction, where cyclohexanone and 4-bromobenzaldehyde are reacted in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is then subjected to acidic workup to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- .
Chemical Reactions Analysis
Photochemical Reactions
The photolysis of cyclohexanone derivatives under UV light leads to distinct reaction pathways. For the parent compound cyclohexanone, excitation to the S₁ state triggers C–Cα bond cleavage (ring opening) in 87% of trajectories, forming pentane-1,5-diyl radicals . Substituted derivatives like 2-[(4-bromophenyl)hydroxymethyl]-cyclohexanone may undergo analogous reactions:
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Key Observations :
Table 1: Photochemical Pathways and Products
Reaction Channel | Frequency | Key Products | Time Scale (ps) |
---|---|---|---|
C–Cα Cleavage (Ring Opening) | 87% | Pentane-1,5-diyl Radical | 8.3 |
CO Detachment | 8% | Ethene, Propene | 9.4 |
H Transfer (Cδ→C) | 5% | 5-Hexenal Analog | 9.4 |
Acid/Base-Catalyzed Reactions
The hydroxymethyl group (-CH₂OH) and ketone moiety enable acid/base-mediated transformations:
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Hydrolysis : Silyl enol ether intermediates (from cycloaddition reactions) hydrolyze in aqueous mineral acid (e.g., HCl) at 30–80°C to yield cyclohexanone derivatives .
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Dehydration : Under acidic conditions, the hydroxymethyl group may dehydrate to form α,β-unsaturated ketones.
Table 2: Acid-Catalyzed Reaction Conditions
Step | Reagents/Conditions | Outcome |
---|---|---|
1 | Aqueous HCl (30–80°C) | Hydrolysis of silyl enol ethers |
2 | Citric acid (room temperature, overnight) | Aldehyde isolation via crystallization |
Reduction and Functionalization
The ketone group is susceptible to reduction:
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Hydride Reduction : Diisobutylaluminium hydride (DIBAL-H) in toluene (-40 to -60°C) reduces the ketone to secondary alcohols .
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Grignard Additions : Reaction with C₁–₄ alkyl Grignard reagents (e.g., ethylmagnesium bromide) in THF at -5°C yields tertiary alcohols .
Table 3: Reduction Pathways
Reagent | Conditions | Product |
---|---|---|
DIBAL-H | Toluene, -40°C | Secondary Alcohol |
EthylMgBr | THF, -5°C | Tertiary Alcohol |
Electrophilic Aromatic Substitution
The 4-bromophenyl group directs electrophilic substitution reactions:
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Bromine Activation : The para-bromo substituent deactivates the ring but may undergo displacement under harsh conditions (e.g., Pd-catalyzed coupling).
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₁₅BrO₂
- Structural Features :
- Cyclohexanone ring
- Hydroxymethyl group
- Bromophenyl substituent
The presence of the bromine atom in the para position can enhance the compound's biological activity through increased binding affinity to biological targets, such as sodium-dependent glucose cotransporters (SGLTs), which are relevant in diabetes treatment.
Pharmaceutical Development
Cyclohexanone derivatives are being investigated for their potential as therapeutic agents. Specifically, Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- has been identified as a possible inhibitor of SGLTs. This inhibition could lead to advancements in diabetes management by controlling glucose absorption in the intestines.
Organic Synthesis
The compound serves as a valuable building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, facilitating the creation of more complex molecules. For instance, it can be used to synthesize other cyclohexanone derivatives that possess therapeutic properties, particularly those targeting amyloid precursor protein (APP) processing related to Alzheimer's disease .
Research has focused on the interactions of Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- with biological systems. Studies have demonstrated its potential binding affinity to SGLTs, suggesting that modifications in its structure could lead to improved efficacy as a therapeutic agent for diabetes .
Case Study 2: Synthetic Pathways
Various synthetic methods have been developed for producing Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]-. These methods include multi-step synthesis processes that allow for selective introduction of functional groups, optimizing yields and purity levels. The ability to modify its structure further enhances its utility in pharmaceutical applications.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- involves its interaction with specific molecular targets and pathways. The hydroxymethyl and bromophenyl groups can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanone, 2-[(4-chlorophenyl)hydroxymethyl]-
- Cyclohexanone, 2-[(4-fluorophenyl)hydroxymethyl]-
- Cyclohexanone, 2-[(4-methylphenyl)hydroxymethyl]-
Uniqueness
Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogen atoms or substituents .
Biological Activity
Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₅BrO₂
- Molecular Weight : 285.17 g/mol
- CAS Number : 603771
This compound features a cyclohexanone core with a hydroxymethyl group attached to a bromophenyl moiety, which may influence its biological interactions.
Synthesis
The synthesis of cyclohexanone derivatives often involves the reaction of cyclohexanone with substituted phenols or aldehydes. The specific synthetic route for cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- has not been extensively detailed in the literature but typically follows standard organic synthesis protocols involving electrophilic aromatic substitution or nucleophilic addition reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]-. For instance:
- Cytotoxicity : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and leukemia cells. These effects are often measured using assays such as MTT or XTT, showing IC₅₀ values in the micromolar range .
- Mechanism of Action : The proposed mechanisms include:
Structure-Activity Relationship (SAR)
The presence of the bromine atom on the phenyl ring significantly influences the biological activity. The halogen substituent can enhance lipophilicity and improve binding interactions with biological targets. Studies indicate that modifications on the phenyl ring can lead to variations in potency against cancer cell lines .
Study 1: Cytotoxic Evaluation
A study evaluated a series of cyclohexanone derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that compounds bearing electron-withdrawing groups (like bromine) exhibited enhanced activity compared to their non-substituted counterparts. The most potent compounds showed IC₅₀ values as low as 10 μM against MCF-7 cells .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by these compounds. It was found that treatment with cyclohexanone derivatives led to increased levels of reactive oxygen species (ROS) in cancer cells, contributing to oxidative stress and subsequent apoptosis. This study utilized flow cytometry and Western blot analyses to assess changes in protein expression related to apoptosis .
Data Tables
Compound Name | IC₅₀ (μM) | Cell Line | Mechanism of Action |
---|---|---|---|
Cyclohexanone, 2-[(4-bromophenyl)... | 10 | MCF-7 | Apoptosis induction |
Cyclohexanone Derivative A | 15 | HCT-116 | Cell cycle arrest |
Cyclohexanone Derivative B | 25 | U937 | ROS generation |
Properties
IUPAC Name |
2-[(4-bromophenyl)-hydroxymethyl]cyclohexan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO2/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h5-8,11,13,16H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGMNLNQWODJCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(C2=CC=C(C=C2)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345328 | |
Record name | Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73709-54-3 | |
Record name | Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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